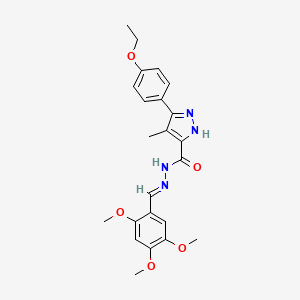

3-(4-ethoxyphenyl)-4-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and analysis of pyrazole derivatives, including compounds similar to "3-(4-ethoxyphenyl)-4-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide", have been widely studied due to their potential applications in various fields such as pharmaceuticals and materials science. These compounds are known for their structural diversity and versatility in chemical reactions, which make them valuable in synthetic organic chemistry and drug discovery.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with diketones or aldehydes in the presence of catalysts. For instance, compounds with similar structures have been synthesized through reactions involving carbohydrazide derivatives and substituted benzaldehydes under reflux conditions in ethanol or other solvents, yielding high purity products after crystallization (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR (1H & 13C), and single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, electron distribution, and confirmation of the (E)-configuration of hydrazonoic groups in the compounds. Theoretical calculations, including DFT and B3LYP methods, are also utilized to predict the molecular structure in both gas phase and aqueous solutions (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization, contributing to their wide range of chemical properties. Their reactivity is influenced by the substituents on the pyrazole ring, which can be tailored to produce compounds with desired biological or chemical activities. Molecular docking studies often reveal potential interactions with biological targets, suggesting applications in drug design (Karrouchi et al., 2021).

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of related pyrazole derivatives involves various methodologies aimed at introducing diverse functional groups, enhancing molecular interactions, and improving compound stability. For instance, the synthesis and characterization of similar compounds, such as N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, involve spectroscopic methods (FT-IR, 1H & 13C NMR, ESI-MS) and X-ray diffraction, confirming the (E)-configuration of the hydrazonoic group. These studies provide foundational knowledge for the structural elucidation and optimization of pyrazole derivatives (Karrouchi et al., 2021).

Molecular Docking and Spectroscopic Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. For example, docking results for similar compounds have suggested potential as anti-diabetic agents, highlighting the importance of these compounds in designing new therapeutics (Karrouchi et al., 2021). Additionally, spectroscopic studies offer insights into the vibrational assignments, Raman, and ultraviolet-visible spectra, providing a comprehensive understanding of the compounds' reactive properties.

Biological Evaluation

The biological activities of pyrazole derivatives span various therapeutic areas. Some derivatives have been screened for cytotoxic activity against cancer cells, showing promising results that pave the way for further development as anticancer agents (Hassan et al., 2014). Other studies focus on antioxidant and anti-inflammatory properties, where compounds have shown significant activity, suggesting their potential in treating related disorders (Mahajan et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

3-(4-ethoxyphenyl)-4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5/c1-6-32-17-9-7-15(8-10-17)21-14(2)22(26-25-21)23(28)27-24-13-16-11-19(30-4)20(31-5)12-18(16)29-3/h7-13H,6H2,1-5H3,(H,25,26)(H,27,28)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLSUULVVMZEQF-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-4-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)

![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)

![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)